Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound with a molecular formula of C26H25N5O5 This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]quinoxaline core, a cyclohexyl group, and a nitrobenzoyl moiety
Preparation Methods
The synthesis of Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[3,2-b]quinoxaline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the cyclohexyl group and the nitrobenzoyl moiety is usually accomplished through substitution reactions under specific conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitrobenzoyl moiety.
Substitution: The cyclohexyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl moiety may play a role in binding to enzymes or receptors, while the pyrrolo[3,2-b]quinoxaline core can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate can be compared with similar compounds such as:
- Ethyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the cyclohexyl group and the nitrobenzoyl moiety in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5/c1-2-36-26(33)21-22-24(28-20-11-7-6-10-19(20)27-22)30(17-8-4-3-5-9-17)23(21)29-25(32)16-12-14-18(15-13-16)31(34)35/h6-7,10-15,17H,2-5,8-9H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDUQGHRHCKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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